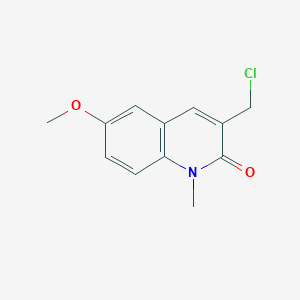
4-Chloro-5-(morpholine-4-sulfonyl)-2-(morpholin-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- is a complex organic compound that features a benzoic acid core substituted with chloro, morpholinyl, and morpholinylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- typically involves multi-step organic reactions. One possible route could start with the chlorination of benzoic acid to introduce the chloro group. Subsequent steps might involve the introduction of morpholinyl groups through nucleophilic substitution reactions, followed by sulfonylation to attach the morpholinylsulfonyl group. Each step would require specific reagents and conditions, such as chlorinating agents, nucleophiles, and sulfonylating agents, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of the original substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mécanisme D'action
The mechanism by which benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzoic acid derivatives with different substituents, such as:
- Benzoic acid, 4-chloro-2-(4-morpholinyl)-
- Benzoic acid, 4-chloro-5-(4-morpholinylsulfonyl)-
- Benzoic acid, 2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)-
Uniqueness
What sets benzoic acid, 4-chloro-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)- apart is the specific combination of substituents, which can confer unique chemical and physical properties. This uniqueness might translate to distinct reactivity, biological activity, or material characteristics, making it valuable for specific applications.
Propriétés
Numéro CAS |
61591-08-0 |
|---|---|
Formule moléculaire |
C15H19ClN2O6S |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
4-chloro-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C15H19ClN2O6S/c16-12-10-13(17-1-5-23-6-2-17)11(15(19)20)9-14(12)25(21,22)18-3-7-24-8-4-18/h9-10H,1-8H2,(H,19,20) |
Clé InChI |
ZNCKIUNFLSMXCH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)

![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
![5-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12119703.png)
![2-Sulfanylidene-4a,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one](/img/structure/B12119709.png)



![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)

![1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119753.png)
